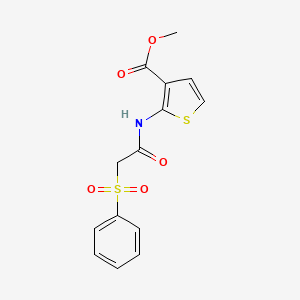

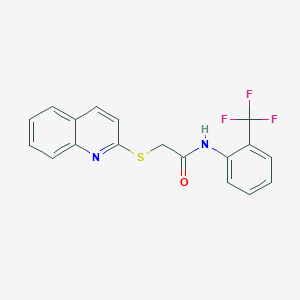

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-oxopropanenitrile, has been explored through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was achieved by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, the photolysis of 3,3-dimethyl-3H-pyrazoles derived from 2-diazopropane and acetylenic esters and nitriles leads to electrophilic cyclopropenes . These methods demonstrate the reactivity of pyrazole derivatives and their potential for creating a variety of compounds through different synthetic pathways.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different derivatives. For example, the synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane involves the reaction of electrophilic substitution of the protonated form of propandial in the aromatic ring of the oxopyrazole heterocycle . The structure of such compounds is often confirmed using techniques like mass spectrometry and Raman spectroscopy, which provide insights into the arrangement of atoms and the presence of functional groups within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, which can be used to further modify their structure. For instance, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts produces hydrazones, which can undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of 2-diazopropane to iminoethers and propenenitriles, result in the formation of triazoles and pyrazolines . These reactions highlight the versatility of pyrazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane is described as a white crystalline substance that is readily soluble in organic polar and non-polar solvents but insoluble in water . The solubility characteristics of such compounds are important for their application in various fields, including as analytical reagents or medicinal substances. The melting point and reactivity with sodium nitrite are also used to confirm the purity and structure of these compounds.

科学的研究の応用

Anticancer Activity : The compound has been used in the synthesis of new heterocyclic compounds with potential anticancer activity. It was reacted with various reagents to form compounds evaluated for their anticancer properties (Metwally, Abdelrazek, & Eldaly, 2016).

Antioxidant Agents : A study synthesized new fused pyrazole derivatives bearing an indole moiety, using the compound as a key intermediate. These derivatives were evaluated as antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).

Complex Formation Studies : The compound was used to study complex formation with PdCl2, examining its thermal stability and anticonvulsant properties (Khachatryan et al., 2017).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives : It was utilized in the synthesis of bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating its versatility in chemical synthesis (Mabkhot, Kheder, & Al-Majid, 2010).

Enaminonitrile Utility in Heterocyclic Synthesis : The compound served as a building block in the synthesis of various heterocycles, highlighting its importance in heterocyclic chemistry (Dawood, Farag, & Kandeel, 1999).

One-Pot Synthesis of Pyrazolo[3,4-b]Pyridines : The compound played a role in the one-pot synthesis of pyrazolo[3,4-b]pyridines, a process demonstrating the compound's utility in efficient, eco-friendly chemical synthesis (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Synthesis of Metallomacrocyclic Complexes : It was used in the synthesis and characterization of palladium(II) complexes, contributing to the understanding of metallomacrocyclic chemistry (Guerrero et al., 2008).

Antioxidant Evaluation : The compound was part of a study synthesizing some nicotinonitriles and evaluating their antioxidant properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

特性

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIYVULNPPUXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)